1-((S)-2-aminopropyl)-1H-indazol-6-ol 1-((S)-2-aminopropyl)-1H-indazol-6-ol The transduction of neurobehavioral effects by serotonin (5-hydroxy tryptamine; 5-HT) is mediated via at least six major 5-HT receptor subtypes, including 5-HT2 AL 34662 is a potent 5-HT2 receptor agonist with ocular hypotensive activity. It binds to the human and rat 5-HT2 receptors in cerebral cortex homogenates with IC50 values of 1.5 and 0.77 nM, respectively. AL 34662 binds to the recombinant human 5-HT2A, 5-HT2B, and 5-HT2C receptors with IC50 values of 14.5, 8.1, and 3 nM, respectively. In ocular hypertensive cynomolgus monkey eyes, AL 34662 lowered intraocular pressure (IOP) 25% at a dose of 100 µg and 33% at 300 µg (six hours post dose) with minimal side effects.
Brand Name: Vulcanchem
CAS No.: 210580-75-9
VCID: VC21107243
InChI: InChI=1S/C10H13N3O/c1-7(11)6-13-10-4-9(14)3-2-8(10)5-12-13/h2-5,7,14H,6,11H2,1H3/t7-/m0/s1
SMILES: CC(CN1C2=C(C=CC(=C2)O)C=N1)N
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol

1-((S)-2-aminopropyl)-1H-indazol-6-ol

CAS No.: 210580-75-9

Cat. No.: VC21107243

Molecular Formula: C10H13N3O

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

1-((S)-2-aminopropyl)-1H-indazol-6-ol - 210580-75-9

Specification

Description The transduction of neurobehavioral effects by serotonin (5-hydroxy tryptamine; 5-HT) is mediated via at least six major 5-HT receptor subtypes, including 5-HT2 AL 34662 is a potent 5-HT2 receptor agonist with ocular hypotensive activity. It binds to the human and rat 5-HT2 receptors in cerebral cortex homogenates with IC50 values of 1.5 and 0.77 nM, respectively. AL 34662 binds to the recombinant human 5-HT2A, 5-HT2B, and 5-HT2C receptors with IC50 values of 14.5, 8.1, and 3 nM, respectively. In ocular hypertensive cynomolgus monkey eyes, AL 34662 lowered intraocular pressure (IOP) 25% at a dose of 100 µg and 33% at 300 µg (six hours post dose) with minimal side effects.
CAS No. 210580-75-9
Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
IUPAC Name 1-[(2S)-2-aminopropyl]indazol-6-ol
Standard InChI InChI=1S/C10H13N3O/c1-7(11)6-13-10-4-9(14)3-2-8(10)5-12-13/h2-5,7,14H,6,11H2,1H3/t7-/m0/s1
Standard InChI Key WBYHTZYHAFNBKW-ZETCQYMHSA-N
Isomeric SMILES C[C@@H](CN1C2=C(C=CC(=C2)O)C=N1)N
SMILES CC(CN1C2=C(C=CC(=C2)O)C=N1)N
Canonical SMILES CC(CN1C2=C(C=CC(=C2)O)C=N1)N

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